molecular formula C28H36O6 B1669179 Clinofibrate CAS No. 30299-08-2

Clinofibrate

Cat. No. B1669179
CAS RN: 30299-08-2
M. Wt: 468.6 g/mol
InChI Key: BMOVQUBVGICXQN-UHFFFAOYSA-N
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Description

Clinofibrate (INN) (trade name Lipoclin) is a fibrate drug and a derivative of Bisphenol Z . It is sold and marketed in Japan .


Molecular Structure Analysis

Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 . The structure determination of Clinofibrate photoproducts was performed by means of ESI-LC/MS/MS analysis .


Chemical Reactions Analysis

Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct of Clinofibrate was 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid . The photodegradation pathway was estimated through the structure determination of Clinofibrate photoproducts .


Physical And Chemical Properties Analysis

Clinofibrate has a molecular formula of C28H36O6 and a molecular weight of 468.58 .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Clinofibrate: Clinofibrate, an antilipidemic agent, has been synthesized from cyclohexanone by electrophilic substitution with phenol. This synthesis involves condensation with ethyl 2-bromo-2-methylbutanoate and subsequent hydrolysis, yielding an overall yield of 43% (Chen, Liu, & Ren, 2007).

Photodegradation and Photostability

  • Photodegradation in Aqueous Media: Clinofibrate undergoes gradual photodegradation when exposed to UV light in aqueous media, generating several photostable photoproducts. This study aids in understanding the photostability and photodegradation pathways of clinofibrate, which is crucial for assessing its stability in commercial formulations and potential biological activities of its photoproducts (Kawabata, Akimoto, Inagaki, & Nishi, 2021).

Biological and Pharmacological Effects

  • Effects on Lipoprotein Metabolism: Clinofibrate's effects on lipoprotein metabolism have been studied in patients with uremia treated on continuous ambulatory peritoneal dialysis. It showed a decrease in serum and very-low-density lipoprotein (VLDL) triglyceride levels and improved the abnormal enrichment of triglyceride in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) fractions (Nishizawà et al., 1993).
  • Influence on Plasma Fibrinogen Level: A study on rats indicated that clinofibrate significantly inhibits the increase in plasma fibrinogen level as well as serum- and VLDL-LDL-lipids, suggesting its potential benefits beyond serum lipid profile improvement (Okazaki et al., 1994).
  • Impact on Diabetes Mellitus Patients: Clinofibrate therapy in diabetes mellitus patients has shown an increase in high-density lipoprotein-cholesterol concentrations and a reduction in the atherogenic index, highlighting its efficacy in improving plasma lipid profiles in these patients (Okada et al., 1989).

Pharmacokinetics and Tolerability

  • Pharmacokinetics in Healthy Volunteers: Studies on the pharmacokinetics and tolerability of clinofibrate tablets in healthy volunteers have helped in understanding its absorption and metabolism, which is crucial for optimizing its clinical use (Jian-kang et al., 2013).

Optical Isomer Analysis

  • Determination of Optical Isomers: A method for the separation and determination of optical isomers of clinofibrate has been developed, which is significant for understanding its stereochemical properties and potential implications in therapeutic efficacy (Nakazawa, Kanamaru, & Murano, 1979).

Safety And Hazards

The safety and hazards of Clinofibrate are not explicitly mentioned in the search results. It’s recommended to refer to the Safety Data Sheet for Clinofibrate for detailed information .

Future Directions

The future research on Clinofibrate could focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .

properties

IUPAC Name

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVQUBVGICXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046638
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clinofibrate

CAS RN

30299-08-2
Record name Clinofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30299-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinofibrate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-146
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
N Takeuchi, H Kukita, G Kajiyama, M Fujiyama… - Atherosclerosis, 1982 - Elsevier
… clinofibrate treatment, 6 of the patients were given 1.5 g/day clofibrate for 6-8 weeks to compare the effect of clofibrate tith that of clinofibrate… increased during clinofibrate administration. …
Number of citations: 8 www.sciencedirect.com
L Jian-Kang, S Ying, W Lei, C Minchun, S Wei… - … of pharmaceutical and …, 2013 - Elsevier
… As little information is available of the pharmacokinetic characteristics of clinofibrate in human, the aim of our study was to assess the pharmacokinetic properties of clinofibrate in …
Number of citations: 3 www.sciencedirect.com
S Okada, Y Miyai, K Ichiki, K Sato… - Journal of …, 1989 - journals.sagepub.com
… (P<0.05) increased by clinofibrate in insulin-dependent diabetics. … acyl transferase activity following clinofibrate therapy is the … and may play a central role in the efficacy of clinofibrate. …
Number of citations: 3 journals.sagepub.com
Y Nishizawa, T Shoji, H Nishitani, M Yamakawa… - Kidney international, 1993 - Elsevier
… Daily dose of clinofibrate was 200 mg for the initial four weeks… in LPL activity following clinofibrate. Hepatic triglyceride lipase … the efficacy and safety of clinofibrate for the management of …
Number of citations: 39 www.sciencedirect.com
Y Sato, N Arai, H Yasuda, Y Mizoguchi - Journal of Veterinary …, 2018 - jstage.jst.go.jp
The objectives of this study were to assess if Clinofibrate (CF) treatment improved lipid metabolism in dogs, and to clarify whether its efficacy is influenced by canine characteristics. We …
Number of citations: 2 www.jstage.jst.go.jp
T WATANABE, M MITSUKAWA, S HORIE… - Journal of …, 1987 - jstage.jst.go.jp
The effect of some hypolipidemic agents, which are commercially available and those being developed. on certain biochemical values and on hepatic peroxisomal enzyme activities of …
Number of citations: 7 www.jstage.jst.go.jp
K Kawabata, S Akimoto, M Inagaki, H Nishi - SN Applied Sciences, 2021 - Springer
… clinofibrate was 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid. Structure determination of clinofibrate … of clinofibrate photoproducts, photostability of clinofibrate in …
Number of citations: 2 link.springer.com
H NAKAZAWA, Y KANAMARU… - Chemical and …, 1979 - jstage.jst.go.jp
… meso and the racemic isomers in clinofibrate has been attempted by phase solubility … and determine the optical isomers in clinofibrate. The isomers of clinofibrate were derived to the …
Number of citations: 4 www.jstage.jst.go.jp
M Okazaki, H Zhang, K Ichino, M Amamiya… - In Vivo (Athens …, 1994 - europepmc.org
Effects of clinofibrate on the coagulative and fibrinolytic activity in an intrinsic hyperlipidemia induced by a cholesterol free-high fructose diet (HFD) for 14 days were studied using male …
Number of citations: 6 europepmc.org
K Shirai, Y Ishikawa, T Nishide, N Sasaki, S Murano… - Artery, 1983 - europepmc.org
… decreased in atherosclerotic rats, and clinofibrate treatment increased this activity. … clinofibrate-treated rats than in atherosclerotic rats. From these results, it is concluded that …
Number of citations: 4 europepmc.org

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